3-Chloro-4-morpholino-1,2,5-thiadiazole
Overview
Description
AXL 1717, also known as picropodophyllotoxin, is a selective inhibitor of the type 1 insulin-like growth factor receptor (IGF-1R). This receptor is a transmembrane protein activated by insulin-like growth factor 1 (IGF-1) and plays a crucial role in cell growth and anabolic effects in adults. Over-expression of IGF-1R is associated with various cancers, making AXL 1717 a promising candidate for anti-cancer therapies .
Scientific Research Applications
AXL 1717 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of IGF-1R and its effects on cell growth.
Biology: Investigated for its role in cell cycle regulation and apoptosis in cancer cells.
Medicine: Under clinical trials for the treatment of non-small cell lung cancer and other malignancies.
Industry: Potential applications in the development of anti-cancer drugs and therapeutic agents.
Mechanism of Action
Target of Action
It is known that certain 1,2,5-thiadiazole derivatives can interact with heat shock protein 90 (hsp90) . Hsp90 is a chaperone protein that controls the folding of numerous proteins .
Mode of Action
Some 1,2,5-thiadiazole derivatives have been found to block the activity of hsp90 . This inhibition results in the degradation of several oncoproteins .
Biochemical Pathways
The inhibition of hsp90 can affect multiple biochemical pathways due to its role in protein folding .
Result of Action
The inhibition of hsp90 can lead to the degradation of several oncoproteins , which could potentially influence cell growth and proliferation.
Safety and Hazards
The compound is classified as a combustible solid . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . It is recommended for research and development use only and is not intended for medicinal, household, or other uses .
Preparation Methods
Synthetic Routes and Reaction Conditions: AXL 1717 is synthesized through a series of chemical reactions starting from podophyllotoxin. The synthetic route involves the selective hydroxylation and methoxylation of the podophyllotoxin molecule to yield picropodophyllotoxin. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .
Industrial Production Methods: Industrial production of AXL 1717 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as crystallization and chromatography to isolate the desired product. The final compound is then formulated for oral administration .
Chemical Reactions Analysis
Types of Reactions: AXL 1717 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in AXL 1717 can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to hydroxyl groups.
Substitution: The methoxy groups in AXL 1717 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of AXL 1717 with modified functional groups, which can be further studied for their biological activities .
Comparison with Similar Compounds
Picropodophyllin: Another IGF-1R inhibitor with similar structure and function.
PPP: A related compound with potent anti-cancer activity.
LBH589: A histone deacetylase inhibitor that enhances the effects of AXL 1717 in combination therapies.
Uniqueness of AXL 1717: AXL 1717 is unique due to its high selectivity for IGF-1R and its ability to induce complete tumor regression in preclinical models. Unlike other inhibitors, AXL 1717 does not affect the insulin receptor, minimizing potential side effects related to glucose metabolism .
Properties
IUPAC Name |
4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c7-5-6(9-12-8-5)10-1-3-11-4-2-10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUCCQWGVCJGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184248 | |
Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30165-96-9 | |
Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30165-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030165969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-4-MORPHOLINO-1,2,5-THIADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M15N21L9HT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Chloro-4-morpholino-1,2,5-thiadiazole in the synthesis of S-(-)-Timolol?
A1: In the synthesis of S-(-)-Timolol described in the research paper [], this compound acts as a reagent. It reacts with an oxazolidine derivative, derived from S-(-)-3-t-butylamino-1,2-propanediol and benzaldehyde, in the presence of t-BuOK in t-BuOH. This reaction is followed by hydrolysis to yield the target product, S-(-)-Timolol.
Q2: Are there alternative synthetic routes to S-(-)-Timolol that do not use this compound?
A2: While the provided research focuses on a specific synthetic route [], other methods for synthesizing S-(-)-Timolol might exist. Exploring alternative synthetic pathways is crucial for optimizing production costs and environmental impact. Further research and literature review are necessary to identify and compare different approaches.
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